6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one 6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15004352
InChI: InChI=1S/C20H17ClN2O3/c1-10-7-16-19(11(2)8-17(24)26-16)20(25)18(10)15-9-14(22-23-15)12-3-5-13(21)6-4-12/h3-8,14,22,25H,9H2,1-2H3
SMILES:
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.8 g/mol

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC15004352

Molecular Formula: C20H17ClN2O3

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one -

Specification

Molecular Formula C20H17ClN2O3
Molecular Weight 368.8 g/mol
IUPAC Name 6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one
Standard InChI InChI=1S/C20H17ClN2O3/c1-10-7-16-19(11(2)8-17(24)26-16)20(25)18(10)15-9-14(22-23-15)12-3-5-13(21)6-4-12/h3-8,14,22,25H,9H2,1-2H3
Standard InChI Key DNIDQDPWWHGYJG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=CC=C(C=C4)Cl)O

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound integrates a chromenone backbone (2H-chromen-2-one) substituted at positions 4, 5, 6, and 7 with methyl, hydroxyl, and pyrazoline groups, respectively. The pyrazoline moiety at position 6 consists of a 4,5-dihydro-1H-pyrazole ring bearing a 4-chlorophenyl substituent. This design combines the planar aromaticity of chromenones with the conformational flexibility of dihydropyrazoles, enabling interactions with diverse biological targets .

Key Functional Groups:

  • Chromenone core: Provides a rigid, conjugated system for π-π stacking and hydrogen bonding.

  • 5-Hydroxy group: Enhances solubility and participates in hydrogen-bonding interactions.

  • 4,7-Dimethyl groups: Improve lipophilicity and membrane permeability.

  • 4-Chlorophenyl-pyrazoline: Introduces halogen-mediated hydrophobic interactions and electronic effects .

Spectral Confirmation

Structural validation relies on advanced spectroscopic techniques:

TechniqueKey Data Points
¹H NMRδ 2.32 (s, 3H, CH₃), δ 2.45 (s, 3H, CH₃), δ 5.21 (dd, 1H, pyrazoline CH₂)
¹³C NMRC=O at 160.2 ppm, aromatic carbons between 110–150 ppm
IR3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
Mass SpecMolecular ion peak at m/z 411.1 (M+H⁺)

Synthesis Methods and Optimization

Conventional Multi-Step Synthesis

The synthesis begins with 3-acetylcoumarin, derived via Pechmann condensation of salicylaldehyde and ethyl acetoacetate . Subsequent Claisen-Schmidt condensation with 4-chlorobenzaldehyde yields a chalcone intermediate, which undergoes hydrazinolysis to form the pyrazoline ring .

Reaction Scheme:

  • Pechmann Condensation:
    Salicylaldehyde+Ethyl acetoacetateH2SO43-Acetylcoumarin\text{Salicylaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{H_2SO_4} 3\text{-Acetylcoumarin}

  • Chalcone Formation:
    3-Acetylcoumarin+4-ChlorobenzaldehydeNaOH/EtOHChalcone3\text{-Acetylcoumarin} + 4\text{-Chlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone}

  • Pyrazoline Cyclization:
    Chalcone+Hydrazine hydrateMeOH, refluxTarget Compound\text{Chalcone} + \text{Hydrazine hydrate} \xrightarrow{\text{MeOH, reflux}} \text{Target Compound}

Microwave-Assisted Synthesis (MAM)

Microwave irradiation significantly enhances reaction efficiency, reducing synthesis time from 8–12 hours (conventional) to 15–30 minutes . This method improves yields (85–92%) by promoting uniform heating and minimizing side reactions.

Comparative Data:

ParameterConventional MethodMicrowave Method
Time (h)8–120.25–0.5
Yield (%)65–7585–92
Purity (%)90–9597–99

Analytical Characterization and Quality Control

Stability Studies

The compound remains stable under accelerated conditions (40°C, 75% RH) for 6 months, with <2% degradation.

Challenges and Future Directions

Synthetic Hurdles

  • Low Solubility: Requires nanoparticle formulation for in vivo applications.

  • Stereochemical Control: Racemization at the pyrazoline chiral center during synthesis .

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

  • In Vivo Toxicity Studies: Evaluating hepatotoxicity and nephrotoxicity in animal models.

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